molecular formula C18H19NO2 B062581 (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone CAS No. 191090-32-1

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Cat. No.: B062581
CAS No.: 191090-32-1
M. Wt: 281.3 g/mol
InChI Key: PHTOJBANGYSTOH-MRXNPFEDSA-N
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Description

®-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone is a chiral oxazolidinone derivative known for its utility in asymmetric synthesis. This compound is characterized by its unique structure, which includes an oxazolidinone ring substituted with isopropyl and diphenyl groups. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are crucial in various fields such as pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone typically involves the reaction of ®-phenylglycinol with diphenylacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of a base such as triethylamine and an inert solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of ®-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions: ®-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the substituents attached to it.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

®-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Its role in the synthesis of pharmaceutical intermediates makes it valuable in drug development.

    Industry: The compound is used in the production of fine chemicals and agrochemicals, where chiral purity is essential.

Mechanism of Action

The mechanism of action of ®-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone involves its ability to act as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment during chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • (S)-(-)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone
  • 4-Isopropyl-5,5-diphenyl-2-oxazolidinone (racemic mixture)
  • 4-Benzyl-5,5-diphenyl-2-oxazolidinone

Comparison: Compared to its similar compounds, ®-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone is unique due to its specific chiral configuration, which makes it particularly effective in asymmetric synthesis. The presence of the isopropyl group also influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

(4R)-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-13(2)16-18(21-17(20)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTOJBANGYSTOH-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461724
Record name (4R)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191090-32-1
Record name (R)-4-Isopropyl-5,5-diphenyloxazolidin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191090-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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